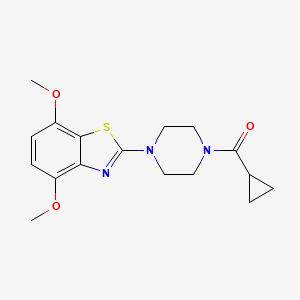
2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole core substituted with methoxy groups and a piperazine ring bearing a cyclopropanecarbonyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
The synthesis of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole typically involves multiple steps, starting with the preparation of intermediate compoundsThe piperazine ring is then introduced through a nucleophilic substitution reaction, and finally, the cyclopropanecarbonyl group is attached via an acylation reaction .
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Análisis De Reacciones Químicas
2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Aplicaciones Científicas De Investigación
2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anticancer agent.
Mecanismo De Acción
The mechanism of action of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, leading to inhibition. Additionally, it may interact with receptors in the central nervous system, modulating their activity and influencing neurological processes .
Comparación Con Compuestos Similares
When compared to similar compounds, 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole stands out due to its unique combination of functional groups. Similar compounds include:
2-(4-substituted piperazin-1-yl)benzylidene derivatives: These compounds share the piperazine ring but differ in the substituents attached to the benzothiazole core.
4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluor-benzyl]-2H-phthalazin-1-one: This compound has a similar piperazine and cyclopropanecarbonyl structure but differs in the core scaffold
The unique structural features of this compound contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
cyclopropyl-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-22-12-5-6-13(23-2)15-14(12)18-17(24-15)20-9-7-19(8-10-20)16(21)11-3-4-11/h5-6,11H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYDXJWXPNRRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
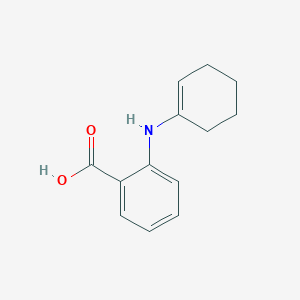
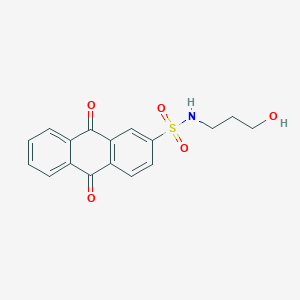
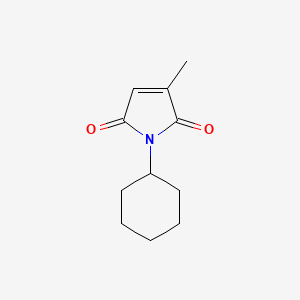
![2-[2-(2,2-Dimethylthiomorpholin-4-yl)ethyl]cyclopentan-1-one](/img/structure/B2650204.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/new.no-structure.jpg)
![5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2650206.png)
![N-(4-Chloro-2-fluorophenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide](/img/structure/B2650208.png)
![tert-butyl N-[(1R,2R)-2-aminocycloheptyl]carbamate](/img/structure/B2650209.png)
![N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride](/img/structure/B2650210.png)
![2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B2650212.png)
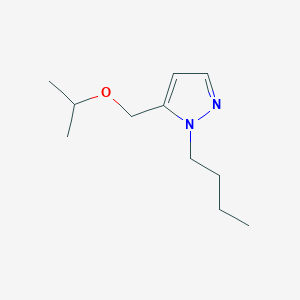
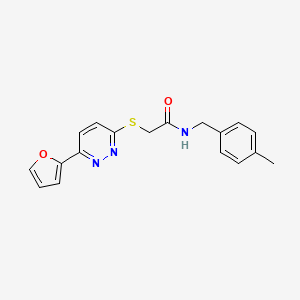
![2-Chloro-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)acetamide](/img/structure/B2650216.png)

